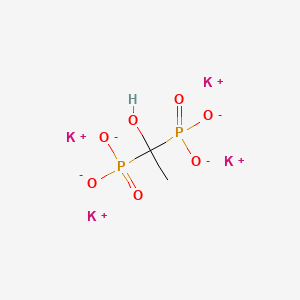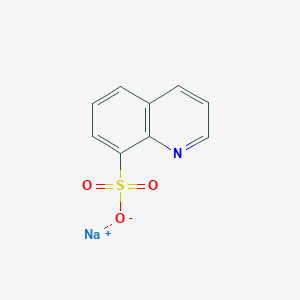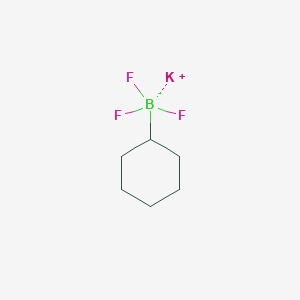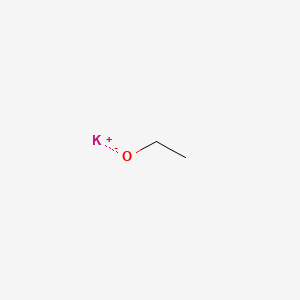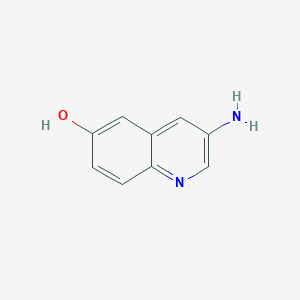
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and reactivity, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-chloro-2-methoxyaniline in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted aromatic compounds.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, zinc chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.
Medicine: The compound’s derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The zinc chloride component stabilizes the diazonium ion, making it more reactive under certain conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) include other diazonium salts such as 4-chlorobenzenediazonium chloride and 2-methoxybenzenediazonium chloride. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. The presence of the chloro and methoxy groups in 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) provides unique reactivity and stability compared to its analogs .
Propriétés
Numéro CAS |
85252-22-8 |
|---|---|
Formule moléculaire |
C14H12Cl6N4O2Zn |
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
5-chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
YHUGASVQWCSKGW-UHFFFAOYSA-J |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






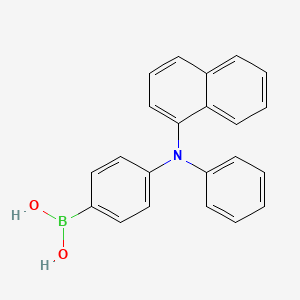

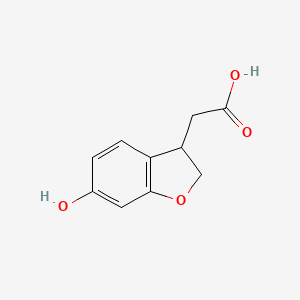
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
